N-(3,4-dimethylphenyl)-3-oxobutanamide
Overview
Description
N-(3,4-dimethylphenyl)-3-oxobutanamide, also known as DMOB, is a small molecule that has been extensively studied for its potential therapeutic applications. DMOB belongs to the class of compounds known as N-aryl benzamides, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Chemical Reactions and Synthesis
- The reaction of (dialkylamino)dimethylarsines, (dimethylamino)diphenylarsine, and (dialkylamino)dimethylstibines with diketene results in the formation of various 3-oxobutanamides, including N,N-dialkyl-4-dimethylarsino-3-oxobutanamides and N,N-dimethyl-4-diphenylarsino-3-oxobutanamide. This reaction is a notable example of 1,4-addition of heteroatom-nitrogen bond to diketene (Ando, Mio, & Koketsu, 1993).
Catalysis and Selectivity
- Rhodium-catalyzed conjugate addition reactions of 4-oxobutenamides, including N-(3,4-dimethylphenyl)-3-oxobutanamide, exhibit high regio- and enantioselectivity. The key factor in achieving high selectivity is the use of sterically demanding P-chiral diphosphines (Zigterman et al., 2007).
Crystallography and Molecular Structure
- The crystal structure of N-(3,4-dimethylphenyl)-3-oxobutanamide and related compounds has been studied extensively. For instance, the crystal structure optimization and semi-empirical quantum chemical calculations of N-(3,4-Dichlorophenyl)-3-oxobutanamide provide insights into the conformational discrepancy and crystal packing, highlighting the molecular interactions that underpin these structures (Jotani, 2012).
Synthetic Applications
- N,N′-oligomethylenebis(3-oxobutanamide)s undergo reactions with various compounds to produce diverse derivatives. For instance, their reaction with 1,1-diarylethenes in the presence of manganese(III) acetate results in N N′-oligomethylenebis(2-methyl-5,5-diaryl-4,5-dihydrofuran-3-carboxamide)s (Chowdhury & Nishino, 2005).
Pharmacological Synthesis
- N,N-dimethyl-3-oxobutanamide, a structurally similar compound, has been used in the synthesis of N,N-dimethyl(diethyl)-7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides, highlighting its utility in the creation of complex organic compounds with potential pharmacological applications (Gein et al., 2009).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-4-5-11(6-9(8)2)13-12(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSJXJUYTRVZNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304478 | |
Record name | N-(3,4-dimethylphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-oxobutanamide | |
CAS RN |
50334-96-8 | |
Record name | 50334-96-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3,4-dimethylphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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